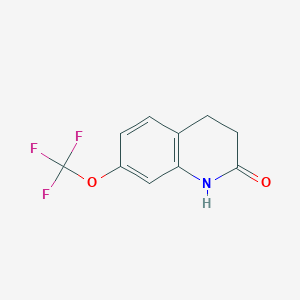

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Description

Propriétés

IUPAC Name |

7-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)16-7-3-1-6-2-4-9(15)14-8(6)5-7/h1,3,5H,2,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOGKOSXOXELOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one: Synthesis, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from related structures and established synthetic methodologies to offer a prospective pathway for its synthesis, characterization, and a discussion of its potential properties and applications.

Introduction: The Quinolinone Scaffold and the Significance of Trifluoromethoxylation

The 1,2,3,4-tetrahydroquinolin-2-one core is a prevalent scaffold in numerous biologically active compounds. This heterocyclic system, also known as a dihydrocarbostyril, is a key structural component in a variety of natural products and synthetic molecules with diverse pharmacological activities. The strategic functionalization of this core allows for the fine-tuning of its physicochemical and biological properties.

The introduction of a trifluoromethoxy (-OCF₃) group onto an aromatic ring is a modern strategy in drug design aimed at enhancing key molecular attributes.[1] Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a unique combination of high lipophilicity and metabolic stability, which can significantly improve a compound's pharmacokinetic profile.[1] The strong electron-withdrawing nature of the -OCF₃ group can also modulate the electronic properties of the aromatic system, influencing binding interactions with biological targets.

This guide will explore the synthesis, and predicted properties of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one, providing a foundational resource for researchers interested in this and related compounds.

Proposed Synthesis of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

The synthesis of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one can be approached through a multi-step sequence, leveraging established methods for the construction of the quinolinone ring and the introduction of the trifluoromethoxy group. The proposed pathway begins with a suitable aniline derivative and proceeds through acylation and subsequent intramolecular cyclization.

Part 1: Synthesis of the Precursor, N-(3-(Trifluoromethoxy)phenyl)acrylamide

The initial step involves the acylation of 3-(trifluoromethoxy)aniline with acryloyl chloride. This reaction forms the key α,β-unsaturated N-arylamide intermediate required for the subsequent cyclization.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-(trifluoromethoxy)aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add acryloyl chloride (1.1 eq.) dropwise.

-

Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Work-up and Purification: Upon completion (monitored by TLC), quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-(3-(trifluoromethoxy)phenyl)acrylamide.

Part 2: Intramolecular Friedel-Crafts Cyclization to form 7-(Trifluoromethoxy)-3,4-dihydroquinolin-2(1H)-one

The synthesized N-arylamide undergoes an intramolecular Friedel-Crafts type reaction to form the six-membered heterocyclic ring of the quinolinone. This reaction is typically promoted by a strong acid.

Experimental Protocol:

-

Reaction Setup: Add the N-(3-(trifluoromethoxy)phenyl)acrylamide (1.0 eq.) portion-wise to a pre-heated polyphosphoric acid (PPA) or a mixture of PPA and phosphorus pentoxide at a temperature range of 100-120 °C.

-

Reaction Conditions: Stir the mixture vigorously at this temperature for 2-3 hours.

-

Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed with water until neutral, and dried. The crude product can be recrystallized from a suitable solvent like ethanol to afford 7-(Trifluoromethoxy)-3,4-dihydroquinolin-2(1H)-one.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₁₀H₈F₃NO₂ | Based on the chemical structure. |

| Molecular Weight | ~247.17 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for quinolinone derivatives. |

| Melting Point | Likely >150 °C | The rigid, planar structure and potential for hydrogen bonding suggest a relatively high melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in non-polar solvents and water. | The presence of the polar lactam group and the lipophilic trifluoromethoxy group suggests this solubility profile. |

| LogP | Higher than the non-fluorinated analog | The trifluoromethoxy group is known to significantly increase lipophilicity.[1] |

Expected Spectroscopic Data

The characterization of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | N-H (amide) |

| ~7.5 | Doublet | 1H | Aromatic H (position 5) |

| ~7.0 | Doublet of doublets | 1H | Aromatic H (position 6) |

| ~6.9 | Doublet | 1H | Aromatic H (position 8) |

| ~2.9 | Triplet | 2H | -CH₂- (position 4) |

| ~2.6 | Triplet | 2H | -CH₂- (position 3) |

¹³C NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (amide carbonyl) |

| ~145 | C-OCF₃ (aromatic) |

| ~140 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~122 (quartet) | -OCF₃ (J_CF coupling) |

| ~118 | Aromatic CH |

| ~115 | Aromatic CH |

| ~31 | -CH₂- (position 4) |

| ~25 | -CH₂- (position 3) |

¹⁹F NMR Spectroscopy: A singlet is expected in the typical range for a trifluoromethoxy group.

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H stretch (amide) |

| ~1680 | C=O stretch (amide) |

| ~1250 | C-O stretch (aryl ether) |

| ~1150-1200 | C-F stretches (strong) |

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Potential Applications in Drug Discovery

The unique properties imparted by the trifluoromethoxy group suggest that 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one could be a valuable scaffold in drug discovery. The enhanced lipophilicity and metabolic stability may lead to improved oral bioavailability and a longer half-life in vivo.

The electron-withdrawing nature of the -OCF₃ group can influence the acidity of the N-H proton and the overall electronic distribution of the molecule, potentially leading to novel binding interactions with therapeutic targets. Areas of potential interest for this scaffold include oncology, neurodegenerative diseases, and infectious diseases, where quinolinone derivatives have previously shown promise.

Conclusion

This technical guide provides a comprehensive, albeit prospective, overview of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one. By leveraging established synthetic methodologies and a deep understanding of the physicochemical effects of the trifluoromethoxy group, we have outlined a clear path for the synthesis and characterization of this novel compound. The insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry, facilitating the exploration of this and related molecules for the development of new therapeutic agents.

References

- Mai, W.-P., Sun, G.-C., Wang, J.-T., & Mao, Z.-W. (2014). Silver-Catalyzed Radical Tandem Cyclization of N-Arylcinnamamides with Alkanes in Aqueous Solution: A New Strategy for the Synthesis of 3,4-Disubstituted Dihydroquinolin-2(1H)-ones. Organic Letters, 16(21), 5652–5655.

- Stewart, J. R. (2018). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2. University of Southern Mississippi.

- Liu, X., Lu, Y., & Li, Y. (2018). Asymmetric Synthesis of 2-Aryl-2,3-dihydro-4-quinolones. Synthesis, 50(15), 2933-2938.

-

MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]

-

Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]

-

PubChem. 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one. [Link]

-

NextSDS. 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one. [Link]

Sources

Navigating the Chemical Space of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 1803606-58-7)

Executive Summary

In modern medicinal chemistry, the strategic deployment of fluorinated motifs onto privileged scaffolds is a cornerstone of rational drug design. 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one (also known as 7-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one), identified by the CAS Registry Number [1], represents a highly specialized building block. By fusing the conformationally restricted tetrahydroquinolin-2-one core with the unique stereoelectronic properties of a trifluoromethoxy (-OCF3) group, this compound serves as an advanced intermediate for developing central nervous system (CNS) therapeutics, kinase inhibitors, and cardiovascular agents[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and a self-validating synthetic protocol.

Chemical Identity & Physicochemical Profiling

Accurate physicochemical profiling is the first step in validating a building block for high-throughput screening or lead optimization. The quantitative data for CAS 1803606-58-7[4] is summarized below to facilitate rapid comparative analysis.

Table 1: Physicochemical Properties

| Parameter | Value |

| IUPAC Name | 7-(Trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one |

| CAS Registry Number | 1803606-58-7 |

| Molecular Formula | C10H8F3NO2 |

| Molecular Weight | 231.17 g/mol |

| Topological Polar Surface Area (TPSA) | 38.3 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Mechanistic Role in Drug Development: The Structure-Activity Logic

As an application scientist, I evaluate building blocks not just by their structural novelty, but by the causality of their experimental impact. The utility of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one is driven by two synergistic components:

The Tetrahydroquinolin-2-one Core: This bicyclic lactam acts as a conformationally restricted bioisostere for acyclic amides and peptides. The rigid geometry forces the lactam NH and carbonyl into a predictable vector space, enhancing target binding affinity through precise, directional hydrogen bonding.

The 7-Trifluoromethoxy (-OCF3) Effect: Often referred to as a "super-halogen," the -OCF3 group possesses a unique orthogonal conformation relative to the aromatic ring. Placing this group at the 7-position (para to the lactam nitrogen) induces a profound electronic effect. It withdraws electron density from the aromatic system via inductive effects, which subtly lowers the pKa of the lactam NH, thereby increasing its hydrogen-bond donating strength. More importantly, the -OCF3 group acts as a metabolic shield. It blocks Cytochrome P450 (CYP450)-mediated aromatic oxidation at the highly vulnerable 7-position, drastically improving the pharmacokinetic half-life of downstream drug candidates.

SAR logic of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one in drug design.

Synthetic Methodologies: A Self-Validating System

Traditional syntheses of 3,4-dihydroquinolin-2(1H)-ones rely on intramolecular Friedel-Crafts alkylation, which often yields complex mixtures of regioisomers when applied to meta-substituted precursors like 3-(trifluoromethoxy)aniline derivatives.

Step-by-Step Experimental Protocol

Objective: Synthesis of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one via Ru-catalyzed C-H amidation.

Note: This protocol operates as a self-validating system; the thermodynamic stability of the intermediate ruthenacycle dictates the exclusive formation of the desired 7-substituted regioisomer.

-

Preparation (Inert Atmosphere): In an argon-filled glovebox, charge a dry Schlenk tube with 3-(3-(trifluoromethoxy)phenyl)propanamide (0.2 mmol, 1.0 equiv).

-

Catalyst Loading: Add the precatalyst [Ru(p-cymene)Cl2]2 (5 mol%) and the silver additive AgSbF6 (20 mol%). Causality: The silver salt abstracts the chloride ligands, generating the highly active cationic Ru(II) species necessary for coordination.

-

Oxidant & Solvent: Add the terminal oxidant PhI(OAc)2 (1.5 equiv) and anhydrous 1,2-dichloroethane (DCE, 2.0 mL).

-

Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and stir the reaction mixture at 100 °C for 16 hours. Causality: The elevated temperature provides the activation energy required to overcome the barrier for ortho-C-H cleavage.

-

Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove metal residues. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes/Ethyl Acetate, 3:1 v/v) to yield the pure lactam.

Analytical Validation

To confirm structural integrity, the isolated product must be subjected to rigorous analytical validation:

-

1H NMR (400 MHz, CDCl3): Verify the characteristic broad singlet of the lactam NH (~8.5 ppm) and the distinct splitting pattern of the 1,2,4-trisubstituted aromatic ring.

-

19F NMR (376 MHz, CDCl3): A sharp singlet around -58.0 ppm confirms the intact trifluoromethoxy group.

-

LC-MS (ESI+): Confirm the expected [M+H]+ peak at m/z 232.1.

Ru-Catalyzed C-H Amidation Workflow for Tetrahydroquinolin-2-one Synthesis.

References

-

Title: Ruthenium-Catalyzed Intramolecular Arene C(sp2)-H Amidation for Synthesis of 3,4-Dihydroquinolin-2(1H)-ones Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. 7-(trifluoroMethoxy) quinolin-2(1H)-one [chemicalbook.com]

- 2. 3,4-methylenedioxyphenylpropan-2-one | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 882747-47-9|3-{[4-(trifluoromethoxy)phenyl]methyl}-2,3-dihydro-1H-indol-2-one|BLDPharm [bldpharm.com]

- 4. 2(1H)-Quinolinone, 3,4-dihydro-7-(trifluoromethoxy)- | 1803606-58-7 [chemicalbook.com]

- 5. Organic Chemistry Portal - Literature [organic-chemistry.org]

- 6. Portal für Organische Chemie: Suche [organische-chemie.ch]

Rational Design, Safety Profiling, and Toxicity Evaluation of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Early-Stage Drug Discovery & Chemical Toxicology

Structural Rationale in Medicinal Chemistry

The compound 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1803606-58-7) represents a highly specialized heterocyclic building block frequently utilized in the development of central nervous system (CNS) therapeutics. The 1,2,3,4-tetrahydroquinolin-2-one (THQ) lactam core is a privileged scaffold, known for its ability to act as both a hydrogen-bond donor and acceptor, making it an ideal geometric mimic for endogenous neurotransmitters in the design of dopamine D4 receptor ligands and aripiprazole analogs[1].

The strategic incorporation of the trifluoromethoxy ( −OCF3 ) group at the 7-position is a deliberate pharmacokinetic optimization. The −OCF3 moiety possesses a high Hansch π value (+1.04), which significantly enhances the lipophilicity and blood-brain barrier (BBB) permeability of the parent molecule compared to a standard methoxy substitution[2]. Furthermore, the strong electron-withdrawing nature of the three fluorine atoms increases the oxidation potential of the adjacent aromatic ring. Because the C–F bond has an exceptionally high dissociation energy (~485.3 kJ/mol), this substitution effectively shields the molecule from rapid cytochrome P450 (CYP)-mediated aromatic degradation, thereby extending its biological half-life[2].

Table 1: Physicochemical & Identification Parameters

| Parameter | Value |

| IUPAC Name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one |

| CAS Registry Number | 1803606-58-7 |

| Molecular Formula | C10H8F3NO2 |

| Molecular Weight | 231.17 g/mol |

| Topological Polar Surface Area (TPSA) | 38.3 Ų (Predicted) |

| Predicted LogP | ~2.3 |

Safety Data Sheet (SDS) Core Parameters

While the −OCF3 group improves metabolic stability, halogenated lactams require strict handling protocols during preclinical synthesis and screening. Based on structural read-across from closely related fluorinated indolinones and tetrahydroquinolinones, this compound exhibits specific acute and localized toxicities[3][4].

Table 2: GHS Hazard Classification & Regulatory Coding

| Hazard Class | GHS Category | Signal Word | Hazard Statement Code & Description |

| Acute Toxicity (Oral) | Category 4 | Warning | H302 : Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315 : Causes skin irritation |

| Serious Eye Damage | Category 2A | Warning | H319 : Causes serious eye irritation |

| STOT (Single Exposure) | Category 3 | Warning | H335 : May cause respiratory irritation |

Laboratory Handling & Environmental Controls

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and an inherently flame-resistant lab coat.

-

Engineering Controls: All powder manipulations must be conducted within a Class II biological safety cabinet or a dedicated chemical fume hood to prevent the inhalation of aerosolized particulates, which directly trigger H335 respiratory irritation[3].

-

Storage: Store in a tightly sealed, light-resistant container at room temperature under an inert argon or nitrogen atmosphere to prevent slow oxidative degradation of the lactam nitrogen.

ADME/Tox Profile & Mechanistic Toxicity

Understanding the metabolic fate of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one is critical for predicting off-target toxicity.

Mitochondrial Uncoupling Risk: Certain trifluoromethoxy-containing aromatic compounds (such as FCCP) are known protonophores that can dissipate the proton gradient across the inner mitochondrial membrane, leading to severe mitochondrial uncoupling and hepatotoxicity[5]. While the THQ core mitigates this compared to phenylhydrazones, intracellular accumulation of highly lipophilic −OCF3 compounds in hepatocytes remains a monitored liability.

Metabolic Defluorination: The primary metabolic clearance route for the THQ scaffold is CYP3A4/CYP2D6-mediated aliphatic hydroxylation at the 3- or 4-position of the lactam ring[1]. However, a rare but critical toxicological event in fluorinated aromatics is oxidative defluorination. If the aromatic ring undergoes CYP-mediated epoxidation followed by rearrangement, it can lead to the loss of the −OCF3 group, generating reactive quinone imines and liberating toxic fluoride ions[6].

Fig 1. Predicted CYP450-mediated phase I and II metabolic pathways of the THQ-2-one scaffold.

Self-Validating Experimental Protocols for Toxicity Assessment

To empirically validate the safety profile of this compound, we employ a self-validating screening architecture. Because of the specific risk of mitochondrial uncoupling associated with −OCF3 aromatics[5], we specifically select the MTT assay over standard membrane-leakage assays (like LDH). The MTT assay directly measures mitochondrial reductase activity, providing early detection of metabolic stalling before complete cellular rupture occurs.

Protocol: Mitochondrial-Sensitive Cytotoxicity Screening (MTT Assay)

Causality Check: HepG2 cells are utilized due to their high mitochondrial density and basal expression of hepatic CYP enzymes, ensuring that both parent drug toxicity and primary metabolite toxicity are captured.

-

Preparation of Test Articles: Dissolve 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one in 100% anhydrous DMSO to create a 10 mM master stock.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .

-

Dosing: Perform serial dilutions of the master stock in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent vehicle-induced solvent toxicity.

-

Self-Validation Controls:

-

Negative Control: Cells treated with 0.1% DMSO vehicle.

-

Positive Control: Cells treated with 50 µM FCCP (a known mitochondrial uncoupler) to validate assay sensitivity to −OCF3 driven metabolic toxicity[5].

-

-

Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Fig 2. Step-by-step high-throughput in vitro toxicity screening workflow for THQ derivatives.

Protocol: CYP450 Inhibition Profiling

To ensure the compound does not cause drug-drug interactions (DDIs) by blocking the enzymes meant to clear it, a fluorogenic CYP inhibition assay is required.

-

Reaction Mixture Setup: In a black 96-well microplate, combine 0.5 mg/mL human liver microsomes (HLMs), 100 mM potassium phosphate buffer (pH 7.4), and the test compound (at 1 µM and 10 µM).

-

Substrate Addition: Add specific fluorogenic substrates (e.g., Vivid® BOMR for CYP3A4).

-

Initiation: Pre-incubate for 10 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

-

Kinetic Readout: Monitor fluorescence continuously for 30 minutes. A decrease in the rate of fluorescence generation compared to the vehicle control indicates CYP inhibition, suggesting the −OCF3 group may be sterically hindering the enzyme's active site.

References

- MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design".

- BLD Pharm. "403853-48-5 | 5-(Trifluoromethoxy)indolin-2-one".

- PubMed / Springer. "Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers".

- ACS Publications. "1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor".

- ACS Publications. "Metabolism and Toxicity of Fluorine Compounds".

- PubChem. "7-(4-Chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one | C13H16ClNO2 | CID 10467467".

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. 403853-48-5|5-(Trifluoromethoxy)indolin-2-one|BLD Pharm [bldpharm.com]

- 4. 7-(4-Chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one | C13H16ClNO2 | CID 10467467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Elucidating the Mechanism of Action of Trifluoromethoxy-Substituted Tetrahydroquinolinones

An In-depth Technical Guide for Drug Discovery Professionals

Section 1: Introduction - The Convergence of a Privileged Scaffold and a "Super-Halogen" Substituent

The Tetrahydroquinolinone Core: A Versatile Scaffold in Drug Discovery

The tetrahydroquinolinone (THQ) moiety is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to serve as a versatile framework for designing ligands that interact with a diverse range of biological targets. Derivatives of this bicyclic structure have demonstrated significant therapeutic potential, particularly in oncology. Research has shown that compounds based on the THQ core can exert anticancer effects through various mechanisms, including the induction of cellular stress, modulation of critical signaling pathways like PI3K/AKT/mTOR, and the reversal of multidrug resistance by inhibiting efflux pumps such as P-glycoprotein.[1][2][3] This inherent biological activity makes the THQ scaffold a compelling starting point for the development of novel therapeutic agents.

The Trifluoromethoxy Group: A Key Modulator of Physicochemical and Pharmacokinetic Properties

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry.[4] Among fluorinated motifs, the trifluoromethoxy (-OCF3) group offers a unique and powerful combination of properties.[5] Often termed a "super-halogen," the -OCF3 group is one of the most lipophilic substituents, a property that can enhance membrane permeability and bioavailability.[4][5] Its strong electron-withdrawing nature can significantly alter the electronic environment of the parent molecule, potentially improving electrostatic interactions with biological targets.[4][5]

Crucially, the trifluoromethoxy group confers exceptional metabolic stability. Unlike a simple methoxy (-OCH3) group, it is highly resistant to oxidative demethylation by cytochrome P450 enzymes.[5] This increased stability can lead to a longer half-life and reduced drug load. Furthermore, its steric bulk, greater than that of a methyl group, can influence the molecule's conformation, locking it into a bioactive orientation that enhances binding affinity and selectivity.[5][6]

The Scientific Premise: A Hypothesis-Driven Approach

The combination of the biologically active tetrahydroquinolinone core with the advantageous physicochemical properties of the trifluoromethoxy group presents a compelling strategy for developing potent and selective therapeutic agents. While direct literature on the mechanism of action of trifluoromethoxy-substituted tetrahydroquinolinones is emerging, we can formulate a strong, testable hypothesis based on the known activities of related THQ derivatives. Evidence points towards the modulation of key cellular signaling cascades, with a high probability of direct interaction with protein kinases.[1][7][8]

This guide, therefore, presents a central hypothesis: Trifluoromethoxy-substituted tetrahydroquinolinones act as inhibitors of protein kinases within the PI3K/AKT/mTOR signaling pathway. We will outline a comprehensive, multi-pillar experimental workflow designed to rigorously test this hypothesis, providing researchers with the rationale and detailed protocols necessary to elucidate the precise mechanism of action.

Section 2: A Central Hypothesis - Kinase Inhibition within the PI3K/AKT/mTOR Signaling Axis

Synthesizing the Evidence: Why Target the PI3K/AKT/mTOR Pathway?

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it one of the most attractive targets for oncology drug development.[8] Multiple studies on various substituted tetrahydroquinolinone and tetrahydroisoquinoline derivatives have identified this pathway as their primary target.[1][2][8] These compounds have been shown to induce autophagy and suppress cancer cell migration and colony formation by inhibiting key nodes within this cascade.[1][2] This recurring pattern strongly suggests that the THQ scaffold is well-suited for binding to kinases in the PI3K/AKT/mTOR axis.

The Role of the -OCF3 Group in Potentiating Kinase Interaction

Protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor. The ATP-binding pocket is a common target for small molecule inhibitors. The enhanced lipophilicity conferred by the trifluoromethoxy group can improve hydrophobic interactions within this pocket, potentially increasing binding affinity.[5] Furthermore, the group's strong electron-withdrawing effect can modulate hydrogen bonding and other electrostatic interactions, contributing to both potency and selectivity.[4]

Visualizing the Hypothesis: The PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the key components of the PI3K/AKT/mTOR pathway and the hypothesized points of inhibition by a trifluoromethoxy-substituted tetrahydroquinolinone.

Section 3: An Integrated Experimental Workflow for MoA Elucidation

To rigorously test our hypothesis, we propose a three-pillar experimental approach. This workflow is designed to be self-validating, where the results from each stage inform and confirm the findings of the others. The process begins with broad, unbiased target identification at the biochemical level, proceeds to confirmation of activity in a relevant cellular context, and culminates in the detailed analysis of downstream signaling effects.

Section 4: Pillar 1 - Biochemical Assays

Rationale

The foundational step in MoA elucidation is to identify the direct molecular target(s) of the compound in a clean, reconstituted system. Cellular assays can be confounded by off-target effects or indirect pathway modulation.[9][10] Biochemical assays using purified enzymes provide unambiguous evidence of a direct drug-target interaction and are essential for characterizing the potency and mode of inhibition.[11]

Experiment 1: Broad-Spectrum Kinase Profiling

-

Objective: To perform an unbiased screen of the compound against a large panel of purified human kinases (e.g., a "kinome" scan) to identify the most sensitive target(s).

-

Methodology:

-

Assay Principle: A luminescence-based assay, such as Promega's ADP-Glo™, is commonly used. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. Inhibition is observed as a decrease in ADP production and, consequently, a lower luminescent signal.[12]

-

Preparation: The test compound is serially diluted in DMSO to create a concentration range (e.g., 10 µM to 1 nM).

-

Kinase Reaction: For each kinase in the panel, the reaction is initiated by mixing the kinase, its specific substrate, and ATP in an appropriate buffer.

-

Incubation: The test compound is added to the kinase reactions and incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: The Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used by luciferase to generate a light signal.

-

Data Acquisition: The luminescence of each well is measured using a microplate reader.

-

-

Data Interpretation: The results are typically expressed as the percentage of remaining kinase activity at a fixed compound concentration (e.g., 1 µM). A "hit" is defined as a kinase whose activity is inhibited by more than a certain threshold (e.g., >90%).

Table 1: Example Kinase Profiling Data

| Kinase Target | % Inhibition @ 1 µM | Classification |

|---|---|---|

| PIK3CA (PI3Kα) | 98% | Strong Hit |

| MTOR | 95% | Strong Hit |

| AKT1 | 75% | Moderate Hit |

| ROCK1 | 40% | Weak Hit |

| PKA | 5% | Inactive |

| ... (400+ others) | <10% | Inactive |

Experiment 2: Enzyme Kinetic Analysis

-

Objective: To determine the potency (IC50) and mechanism of inhibition (e.g., ATP-competitive) for the primary kinase "hits" identified in the profiling screen.[13][14]

-

Methodology:

-

IC50 Determination: Set up the kinase reaction as described above, using a fixed, physiological concentration of ATP (e.g., 100 µM). Add the inhibitor across a wider range of concentrations (e.g., 12-point, 3-fold serial dilution).

-

Mechanism of Action Study: Perform the kinase assay at multiple fixed concentrations of the inhibitor while varying the concentration of ATP (e.g., from 0.1x Km to 10x Km for ATP).

-

Data Acquisition: Measure kinase activity at each inhibitor and ATP concentration.

-

-

Data Interpretation:

-

IC50: Plot the percentage of inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mechanism: Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration. Convert these to Lineweaver-Burk (double reciprocal) plots (1/velocity vs. 1/[ATP]). If the lines intersect on the y-axis, the inhibition is ATP-competitive, indicating the compound likely binds in the ATP pocket.[15]

-

Table 2: Example Enzyme Kinetics Data

| Kinase Target | IC50 (nM) | Mode of Inhibition |

|---|---|---|

| PIK3CA | 15.2 | ATP-Competitive |

| MTOR | 28.5 | ATP-Competitive |

Section 5: Pillar 2 - Cell-Based Assays

Rationale

While biochemical assays confirm direct target interaction, they do not account for cell permeability, target availability, or the influence of complex cellular signaling networks. Cell-based assays are critical for demonstrating that the compound can engage its target in a living system and exert a functional biological effect.[16][17][18]

Experiment 3: Cell Viability and Cytotoxicity Assays

-

Objective: To quantify the compound's effect on the proliferation and viability of cancer cell lines known to be dependent on the PI3K/AKT/mTOR pathway (e.g., MCF-7, A549).[8]

-

Methodology:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism convert MTT into a purple formazan product.

-

Signal Measurement: Solubilize the formazan crystals and measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Interpretation: Normalize the absorbance values to untreated controls and plot cell viability against the log of compound concentration. Calculate the IC50 value, which represents the concentration required to inhibit cell growth by 50%.

Table 3: Example Cell Viability Data

| Cell Line | PI3K/AKT Status | IC50 (nM) |

|---|---|---|

| MCF-7 | PIK3CA Mutant | 45.8 |

| A549 | KRAS Mutant | 67.3 |

| Vero (Normal) | Wild-Type | >10,000 |

Experiment 4: Cellular Target Engagement Assay

-

Objective: To directly and quantitatively confirm that the compound binds to its kinase target inside living cells.

-

Methodology:

-

Assay Principle: A technology like NanoBRET™ (Bioluminescence Resonance Energy Transfer) is ideal. It measures the proximity of a fluorescently labeled inhibitor (tracer) and a target kinase fused to NanoLuc® Luciferase.[9]

-

Cell Engineering: Use a cell line that expresses the target kinase (e.g., PI3K or mTOR) fused to NanoLuc®.

-

Assay Execution: Treat the engineered cells with the fluorescent tracer and varying concentrations of the unlabeled test compound.

-

BRET Measurement: The test compound will compete with the tracer for binding to the kinase. This competition decreases the BRET signal, which is measured as a ratio of light emitted by the tracer and the luciferase.

-

-

Data Interpretation: A decrease in the BRET signal with increasing compound concentration confirms target engagement. This data can be used to generate a cellular IC50 value, reflecting the compound's potency in a live-cell context.

Section 6: Pillar 3 - Molecular Analysis of Signaling Pathway Modulation

Rationale

The final pillar of MoA validation is to demonstrate that the observed cellular effects (e.g., loss of viability) are a direct consequence of the compound inhibiting its target and modulating the intended signaling pathway. Western blotting is the gold-standard technique for this purpose.[19]

Experiment 5: Western Blot Analysis of the PI3K/AKT/mTOR Pathway

-

Objective: To measure the phosphorylation status of key downstream effectors of PI3K and mTOR (e.g., p-AKT, p-S6K) following compound treatment. A reduction in phosphorylation serves as a direct biomarker of target inhibition.

-

Methodology:

-

Cell Treatment: Treat relevant cancer cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the cell viability IC50) for a short duration (e.g., 2-4 hours).

-

Protein Extraction: Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20][21]

-

Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-AKT Ser473, anti-phospho-p70S6K Thr389).

-

Also, probe separate blots or strip and re-probe the same blot for the total protein levels (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH) to ensure observed changes are not due to variations in protein amount.[23]

-

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a CCD camera-based imager.

-

-

Data Interpretation: A dose-dependent decrease in the signal from the phospho-specific antibodies, without a corresponding decrease in total protein or the loading control, provides strong evidence that the compound is inhibiting the PI3K/AKT/mTOR pathway as hypothesized.

Section 7: Synthesizing the Data and Future Directions

A coherent mechanistic narrative is built by integrating the results from all three pillars. For a trifluoromethoxy-substituted tetrahydroquinolinone, a successful investigation would demonstrate that the compound:

-

Directly and potently inhibits specific kinases like PI3K and mTOR in biochemical assays (Pillar 1).

-

Enters cancer cells, engages these targets, and inhibits cell proliferation at similar concentrations (Pillar 2).

-

Causes a dose-dependent reduction in the phosphorylation of downstream signaling proteins like AKT and S6K, confirming on-target pathway modulation (Pillar 3).

This comprehensive dataset provides a robust and validated understanding of the compound's mechanism of action, paving the way for further preclinical development. Future work would focus on optimizing the structure to improve potency, selectivity, and pharmacokinetic properties, guided by the structure-activity relationships derived from this foundational mechanistic work.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.

- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv.

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

- A review for cell-based screening methods in drug discovery. PMC.

- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

- Western blot protocol. Abcam.

- A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. PMC.

- Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. Journal of Medicinal Chemistry.

- Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC.

- The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix.

- Enzyme Assay Analysis: What Are My Method Choices?. Thermo Fisher Scientific.

- Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology.

- General Protocol for Western Blotting. Bio-Rad.

- Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. MOST Wiedzy.

- Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. PMC.

- Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC.

- Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio.

- Western Blotting Protocol. Cell Signaling Technology.

- Cell Based Assays in Drug Development: Comprehensive Overview. Cell Asic.

- Enzyme kinetics. Wikipedia.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Fraunhofer IGB.

- Western blot protocol: A simple 7-step guide to protein detection. Cytiva.

- Enzyme Kinetics: Factors & Inhibitor Effects. Da-ta Biotech.

- Kinase assays. BMG LABTECH.

- Design, synthesis, and biological evaluation of tetrahydroquinoline amphiphiles as membrane-targeting antimicrobials against pathogenic bacteria and fungi. PubMed.

- Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Longdom Publishing.

- Western Blot Protocol. R&D Systems.

- Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 10. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 14. Enzyme Kinetics: Factors & Inhibitor Effects | Da-ta Biotech [databiotech.co.il]

- 15. A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioagilytix.com [bioagilytix.com]

- 17. infinixbio.com [infinixbio.com]

- 18. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. bio-rad.com [bio-rad.com]

- 21. Western Blot Protocol | R&D Systems [rndsystems.com]

- 22. cytivalifesciences.com [cytivalifesciences.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Ascendant Scaffold: A Medicinal Chemistry Perspective on 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Core and the Rise of Fluorine in Drug Design

The 1,2,3,4-tetrahydroquinolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to modulate pharmacological activity. The introduction of fluorine-containing substituents has become a cornerstone of modern drug design, offering a powerful tool to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on a specific, yet underexplored, member of this family: 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one. The trifluoromethoxy (-OCF3) group, in particular, is gaining traction as a bioisostere for other functionalities, valued for its unique electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1]

While direct and extensive literature on 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one is nascent, this guide will provide a comprehensive overview by drawing upon established synthetic methodologies for related quinolinones, the well-documented impact of the trifluoromethoxy group in medicinal chemistry, and the diverse biological activities exhibited by analogous compounds.

The Strategic Advantage of the Trifluoromethoxy Group

The trifluoromethoxy group is more than a simple fluorinated analog of a methoxy group. Its strong electron-withdrawing nature and significant lipophilicity play a crucial role in drug design.[1]

| Property | Impact on Drug-like Characteristics |

| Metabolic Stability | The C-F bonds are exceptionally strong, rendering the -OCF3 group highly resistant to metabolic degradation, particularly O-dealkylation, a common metabolic pathway for methoxy groups.[1] |

| Lipophilicity | The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.[1] |

| Binding Interactions | The unique electronic profile of the -OCF3 group can lead to favorable interactions with biological targets, potentially increasing binding affinity and selectivity. |

| pKa Modulation | As a strong electron-withdrawing group, it can influence the pKa of nearby ionizable groups, which can be critical for target engagement and pharmacokinetic properties. |

Proposed Synthesis of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

A plausible synthetic route to 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one can be extrapolated from established methods for the synthesis of substituted quinolinones. A common and effective approach involves the cyclization of a suitably substituted aniline derivative.

DOT Script for Proposed Synthetic Pathway

Caption: Potential mechanism of anticancer activity.

Structure-Activity Relationship (SAR) Insights:

-

Position of the -OCF3 group: Substitution at the 7-position of the quinolinone ring is often well-tolerated and can lead to potent biological activity.

-

N1-Substitution: Derivatization of the nitrogen atom at the 1-position of the tetrahydroquinoline ring with various substituents is a common strategy to explore SAR and optimize activity. For example, the introduction of aryl or alkyl groups at this position can significantly impact potency and selectivity.

Antimalarial Potential

Quinolone-based structures have a long history in the fight against malaria, with chloroquine being a prominent example. More recently, endochin-like quinolones (ELQs) have emerged as a promising new class of antimalarials. [2]Notably, the incorporation of trifluoromethoxy groups has been shown to be crucial for potent activity against resistant strains of Plasmodium. [2] SAR Insights for Antimalarial Activity:

-

The presence of a trifluoromethoxyaryl side chain has been identified as a key pharmacophore in potent ELQs. [2]* The position of this side chain on the quinolone core is critical, with substitutions at various positions leading to significant differences in activity.

Experimental Protocols: A Foundational Guide

While specific protocols for 7-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one are not available, the following general methodologies for related compounds can be adapted.

DOT Script for In Vitro Anticancer Assay Workflow

Caption: General workflow for in vitro anticancer screening.

General Protocol for Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one represents a promising, yet underexplored, scaffold in medicinal chemistry. By leveraging the established importance of the quinolinone core and the advantageous properties of the trifluoromethoxy group, this compound and its derivatives warrant further investigation as potential therapeutic agents, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

-

The development and optimization of a robust synthetic route to 7-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one.

-

A thorough evaluation of its in vitro and in vivo biological activity against a panel of cancer cell lines and microbial pathogens.

-

A systematic exploration of the structure-activity relationships by synthesizing and testing a library of analogs with modifications at the N1-position and other positions of the quinolinone ring.

The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing molecular architecture.

Sources

The Trifluoromethoxy Group on Quinolin-2-one Scaffolds: A Guide to Harnessing its Unique Electronic and Steric Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic modification of this scaffold is a cornerstone of drug design, aiming to fine-tune physicochemical and pharmacokinetic properties. Among the vast arsenal of functional groups available to the medicinal chemist, the trifluoromethoxy (OCF3) group has emerged as a uniquely powerful substituent.[1][2] Often described as a "super-halogen" or "pseudo-halogen," its distinct electronic and steric profile offers a compelling alternative to more traditional moieties like methoxy or simple halogens.[3] This guide provides an in-depth analysis of the electronic and steric effects of the trifluoromethoxy group, specifically in the context of the quinolin-2-one scaffold. We will explore the fundamental physicochemical consequences of this substitution, detail experimental protocols for its characterization, and provide a framework for leveraging these properties in rational drug design.

Deconstructing the Trifluoromethoxy Group: A Profile of Contrasting Properties

The utility of the OCF3 group stems from its unusual combination of strong inductive electron withdrawal, weak resonance donation, significant lipophilicity, and remarkable metabolic stability.[3][4]

The Duality of Electronic Effects

Unlike a simple methoxy group, which is a strong resonance donor, or a trifluoromethyl group, which is purely electron-withdrawing, the OCF3 group occupies a unique electronic space.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms exert a powerful electron-withdrawing pull through the sigma bond framework. This effect strongly deactivates aromatic rings to electrophilic attack and influences the acidity and basicity of nearby functional groups.[5][6]

-

Resonance Effect (+M): The oxygen atom's lone pairs can donate electron density into an adjacent π-system. However, this resonance donation is significantly attenuated by the fluorine atoms, which pull electron density away from the oxygen, making it a much weaker donor than a methoxy group.[1]

This electronic duality is best quantified by Hammett substituent constants, which are summarized in the table below.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Inductive/Resonance Character |

| -OCF₃ | 0.35 | 0.40 | Strong -I, Weak +M |

| -CF₃ | 0.54 | 0.43 | Strong -I |

| -OCH₃ | -0.27 | 0.12 | Strong +M, Weak -I |

| -Cl | 0.23 | 0.37 | Strong -I, Weak +M |

| -F | 0.06 | 0.34 | Strong -I, Weak +M |

| Data compiled from various sources. |

The following diagram illustrates the opposing electronic forces exerted by the OCF3 group on an aromatic ring.

Caption: Opposing electronic forces of the OCF3 group.

Steric Profile and Lipophilicity

The OCF3 group is not merely an electronic modulator; its physical properties are equally critical.

-

Conformation and Size: A key structural feature is its preference for an orthogonal conformation relative to the plane of an attached aromatic ring.[1] This minimizes steric repulsion and presents a distinct three-dimensional shape to a receptor binding pocket.

-

Lipophilicity: The OCF3 group is one of the most lipophilic single substituents used in medicinal chemistry.[3][4] This high lipophilicity is critical for enhancing membrane permeability and can significantly improve a drug candidate's absorption profile.[5][7]

| Substituent | Hansch Lipophilicity Parameter (π) | Van der Waals Volume (ų) |

| -OCF₃ | +1.04[3][4] | ~43.5 |

| -CF₃ | +0.88[3] | ~39.8[6] |

| -Cl | +0.71[3] | ~19.9 |

| -OCH₃ | -0.02[1] | ~29.7 |

| -H | 0.00[3] | ~7.3 |

| Data compiled from various sources. |

Impact on the Quinolin-2-one Scaffold: A Synergistic Enhancement

When appended to the quinolin-2-one scaffold, the OCF3 group imparts a suite of beneficial modifications that are highly sought after in drug development.

Modulation of Physicochemical Properties

-

Acidity/Basicity (pKa): The strong inductive withdrawal of the OCF3 group significantly impacts the electron density of the entire quinolin-2-one ring system. This lowers the pKa of the heterocyclic nitrogen, making it less basic. This modulation is critical as the ionization state of a molecule governs its solubility, permeability, and receptor interactions.[8]

-

Metabolic Stability: A primary advantage of the OCF3 group over the analogous methoxy (-OCH3) group is its profound resistance to oxidative metabolism.[4] The methoxy group is a common metabolic soft spot, susceptible to O-demethylation by cytochrome P450 enzymes. The electron-deficient oxygen and the strong C-F bonds of the OCF3 group effectively block this metabolic pathway, increasing the compound's half-life and bioavailability.[4]

-

Receptor Binding: The unique combination of properties allows the OCF3 group to enhance binding affinity through multiple mechanisms. Its high lipophilicity can facilitate the displacement of ordered water molecules from a hydrophobic binding pocket, an entropically favorable event. Furthermore, its distinct electronic and steric profile can lead to favorable electrostatic and van der Waals interactions that would not be possible with other substituents.[5]

Experimental Design: Synthesis and Characterization

To translate theory into practice, robust experimental protocols are necessary. The following sections describe the synthesis of a model compound and the methods to quantify the effects of the OCF3 substitution.

Workflow for Synthesis and Analysis

The diagram below outlines the logical flow from chemical synthesis to physicochemical and structural characterization.

Sources

- 1. Trifluoromethoxypyrazines: Preparation and Properties | MDPI [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl group â Grokipedia [grokipedia.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Step-by-step synthesis route for 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Application Note & Protocol

Topic: Step-by-Step Synthesis Route for 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,3,4-tetrahydroquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethoxy (-OCF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in drug design.[1] This application note provides a detailed, two-step synthetic protocol for the preparation of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one, a key building block for pharmaceutical research. The synthesis begins with the construction of the unsaturated quinolinone ring system via an acid-catalyzed cyclization, followed by a selective catalytic hydrogenation to yield the target saturated lactam. This guide offers in-depth procedural details, mechanistic insights, and a comprehensive discussion of the rationale behind the experimental choices, designed to ensure reproducibility and success for researchers in the field.

Introduction: The Strategic Importance of the Target Molecule

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound of significant interest for the development of novel therapeutics. The tetrahydroquinolinone core is present in drugs targeting a range of conditions, while the 7-position substituent is crucial for modulating pharmacological activity. The trifluoromethoxy group, in particular, is a bioisostere of other functional groups and is known to improve key drug-like properties due to its high electronegativity and lipophilicity.[2]

The synthetic strategy outlined herein is designed for robustness and scalability, employing well-established and reliable chemical transformations. The two-stage approach allows for clear intermediate characterization and purification, minimizing the potential for complex product mixtures. The core transformations are:

-

Intramolecular Friedel-Crafts Cyclization: Construction of the core heterocyclic ring system to form an unsaturated quinolin-2-one intermediate.

-

Catalytic Hydrogenation: Selective reduction of the pyridine ring's double bond to yield the final saturated tetrahydroquinolin-2-one product.[3]

Overall Synthetic Workflow

The synthesis proceeds in two distinct stages, starting from the commercially available 3-(trifluoromethoxy)aniline.

Caption: Overall two-part synthetic route to the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 7-(Trifluoromethoxy)quinolin-2(1H)-one (Intermediate)

This stage involves the acylation of 3-(trifluoromethoxy)aniline followed by an intramolecular Friedel-Crafts cyclization to construct the quinolinone ring.

Step 1.1: Acylation to form N-(3-(trifluoromethoxy)phenyl)-3-chloropropanamide

-

Rationale: This step attaches the three-carbon chain required for the subsequent cyclization. 3-Chloropropionyl chloride is a highly reactive acylating agent that readily couples with the aniline nitrogen. The reaction is typically run at a low temperature to control its exothermicity.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-(trifluoromethoxy)aniline (1 eq.) and a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 3-chloropropionyl chloride (1.1 eq.) dropwise to the stirred solution. An organic base such as triethylamine (1.2 eq.) can be added to scavenge the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-(trifluoromethoxy)phenyl)-3-chloropropanamide, which can be used in the next step without further purification or purified by recrystallization.

Step 1.2: Intramolecular Friedel-Crafts Cyclization

-

Rationale: This is a classic and effective method for forming the dihydroquinolinone ring from an N-aryl-β-halopropanamide.[4] Aluminum chloride (AlCl₃) is a powerful Lewis acid that promotes the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring ortho to the activating amide group, leading to cyclization.[4] The mixture is heated to overcome the activation energy of the reaction.

Protocol:

-

In a flask protected from moisture, create a slurry of aluminum chloride (AlCl₃, 3 eq.) in an inert solvent like dichlorobenzene.

-

Heat the slurry to approximately 130-140 °C.

-

Slowly add the crude N-(3-(trifluoromethoxy)phenyl)-3-chloropropanamide (1 eq.) from the previous step to the hot slurry.

-

Maintain the temperature and stir the reaction mixture for 2-3 hours. Monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the AlCl₃.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 7-(Trifluoromethoxy)quinolin-2(1H)-one.

Part 2: Synthesis of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one (Final Product)

-

Rationale: Catalytic hydrogenation is the most direct and atom-economical method for reducing the pyridine ring of a quinoline system to a tetrahydroquinoline.[5] Palladium on carbon (Pd/C) is a highly efficient and widely used heterogeneous catalyst for this transformation. The reaction proceeds by the addition of hydrogen across the C3-C4 double bond, selectively reducing the heterocyclic ring while leaving the benzene ring and the trifluoromethoxy group intact.[3][6]

Protocol:

-

Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with 7-(Trifluoromethoxy)quinolin-2(1H)-one (1 eq.), a suitable solvent such as ethanol or ethyl acetate, and 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

-

Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi, though atmospheric pressure can also be effective over longer reaction times).

-

Stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction for the uptake of hydrogen and by TLC until the starting material is consumed.

-

Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one as a solid.

Summary of Reaction Parameters

| Step | Reaction Type | Key Reagents | Catalyst | Solvent | Temp. | Time (h) | Typical Yield |

| 1.1 | Acylation | 3-Chloropropionyl chloride, Et₃N | - | DCM | 0°C to RT | 2-4 | >90% |

| 1.2 | Friedel-Crafts Cyclization | - | AlCl₃ | Dichlorobenzene | 130-140°C | 2-3 | 60-75% |

| 2 | Catalytic Hydrogenation | H₂ gas | 10% Pd/C | Ethanol | RT | 12-24 | 85-95% |

Mechanistic Considerations

The key chemical transformations are well-understood and reliable processes in organic synthesis.

Caption: Logical flow of the key reaction mechanisms.

-

Friedel-Crafts Cyclization: The mechanism is initiated by the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon and facilitates the intramolecular attack by the aromatic ring.[4] This is followed by a deprotonation step that restores aromaticity and yields the cyclized product.

-

Catalytic Hydrogenation: The reaction occurs on the surface of the palladium catalyst. Both the quinolinone and molecular hydrogen are adsorbed onto the metal surface. Hydrogen dissociates into reactive hydrogen atoms, which are then sequentially added across the double bond of the substrate, leading to the reduced product.[5]

Conclusion

This application note details a robust and efficient two-part synthesis for 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one. By leveraging a classical intramolecular Friedel-Crafts reaction and a standard catalytic hydrogenation, this protocol provides a reliable pathway for accessing this valuable fluorinated building block. The clear, step-by-step instructions and mechanistic rationale are intended to provide researchers with the necessary tools to successfully synthesize this compound for applications in drug discovery and development.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070. [Link]

-

Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry of 1,2,3,4-tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. [Link]

- U.S. Patent No. US20060079690A1. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)

-

Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]

-

MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]

-

Corma, A., Concepcion, P., & Serna, P. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(40), 16510-16513. [Link]

-

PMC. (2021). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. [Link]

-

PMC. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

Application Note: 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one in Drug Discovery and Development

Executive Summary & Chemical Profile

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS No: 1803606-58-7) is a highly specialized, advanced pharmaceutical intermediate utilized primarily in the design of central nervous system (CNS) therapeutics and cardiovascular agents[1]. With a molecular weight of 231.17 g/mol and the molecular formula C10H8F3NO2, this compound represents the strategic convergence of two privileged medicinal chemistry motifs: the tetrahydroquinolin-2-one core and the trifluoromethoxy (-OCF3) group[1][2].

Unlike traditional intermediates that rely on simple hydroxyl or methoxy substituents, the incorporation of the -OCF3 group fundamentally alters the physicochemical and pharmacokinetic trajectory of downstream active pharmaceutical ingredients (APIs). This guide provides researchers and drug development professionals with an authoritative framework for utilizing this intermediate, detailing the mechanistic rationale, self-validating synthetic protocols, and quantitative property comparisons.

Mechanistic Rationale: Why Choose This Intermediate?

The selection of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one over its non-fluorinated analogs is driven by two highly synergistic structural effects:

A. The "Super-Halogen" Effect of the -OCF3 Group

In medicinal chemistry, the trifluoromethoxy group is often referred to as a "super-halogen"[3]. It acts as a lipophilic electron-withdrawing group that provides several critical advantages:

-

Metabolic Shielding: Traditional 7-hydroxy or 7-methoxy quinolinone derivatives are highly susceptible to Phase II glucuronidation and Phase I cytochrome P450 (CYP) mediated oxidative O-dealkylation. The robust C-F bonds in the -OCF3 group completely block these metabolic liabilities, significantly extending the biological half-life of the resulting drug candidate[3].

-

Enhanced Lipophilicity: The -OCF3 group increases the overall LogP of the molecule without adding excessive steric bulk, facilitating superior blood-brain barrier (BBB) penetration—a critical requirement for neuroactive compounds targeting dopamine and serotonin receptors.

B. The Privileged Tetrahydroquinolin-2-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one (or tetrahydroquinolin-2-one) core is a proven GPCR-binding scaffold[2]. It forms the structural backbone of blockbuster atypical antipsychotics like Aripiprazole and Brexpiprazole. By utilizing the 7-trifluoromethoxy variant, chemists can synthesize novel analogs that maintain high binding affinity to D2/D3 and 5-HT1A receptors while bypassing the patent landscape and metabolic flaws of existing drugs[2].

Pharmacological rationale mapping structural motifs to functional outcomes.

Quantitative Data Summaries

To illustrate the impact of substituting a standard hydroxyl group with a trifluoromethoxy group, the following table summarizes the predictive physicochemical shifts when using 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one as a building block compared to its 7-hydroxy counterpart.

| Property / Parameter | 7-Hydroxy Analog (Aripiprazole Precursor) | 7-Trifluoromethoxy Analog (CAS 1803606-58-7) | Causality & Impact on Drug Design |

| Predicted LogP | ~1.2 | ~3.1 | Increased lipophilicity drives passive membrane permeability and BBB crossing. |

| H-Bond Donors | 2 (N-H, O-H) | 1 (N-H only) | Removal of the O-H donor reduces the desolvation penalty during receptor binding. |

| Metabolic Liability | High (Rapid Glucuronidation) | Low (Steric/Electronic Block) | -OCF3 resists CYP450 oxidation, leading to a flatter, more predictable PK profile[3]. |

| Electronic Nature | Electron-Donating (-OH) | Electron-Withdrawing (-OCF3) | Alters the pKa of the adjacent amide, improving the chemical stability of the core. |

Experimental Protocols & Self-Validating Workflows

The following protocols detail the most common synthetic applications for this intermediate. Each protocol is designed as a self-validating system , ensuring that researchers can definitively confirm success at each step without relying solely on downstream biological assays.

Protocol A: Regioselective N-Alkylation for GPCR Ligand Synthesis

This workflow attaches an alkyl linker (essential for GPCR binding) to the nitrogen atom of the quinolinone core. The primary challenge is avoiding O-alkylation of the lactam carbonyl.

Causality & Rationale: We utilize Potassium Carbonate (K2CO3) in Dimethylformamide (DMF) at elevated temperatures. While O-alkylation is kinetically favored, N-alkylation is thermodynamically more stable. Heating the reaction in a polar aprotic solvent ensures the system reaches thermodynamic equilibrium, exclusively yielding the N-alkylated product.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, argon-purged 100 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 2.31 g, 10 mmol) of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one in 25 mL of anhydrous DMF.

-

Base Activation: Add 2.0 equivalents of finely powdered, anhydrous K2CO3. Stir at room temperature for 30 minutes to ensure complete deprotonation of the lactam N-H.

-

Alkylation: Dropwise, add 1.2 equivalents of 1-bromo-4-chlorobutane.

-

Thermodynamic Shift: Heat the reaction mixture to 80°C and maintain for 12 hours.

-

Workup: Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

-

Self-Validation (Analytical Check): Run a 13C-NMR on the crude product.

-

Success Criterion: The presence of a carbonyl carbon peak at ~165-170 ppm confirms successful N-alkylation.

-

Failure Indicator: If the peak shifts upfield and the core becomes fully aromatic (quinoline-like UV absorption), O-alkylation has occurred.

-